molecular formula C9H12N2O2 B13562800 Methyl (r)-3-amino-3-(pyridin-2-yl)propanoate

Methyl (r)-3-amino-3-(pyridin-2-yl)propanoate

Cat. No.: B13562800
M. Wt: 180.20 g/mol
InChI Key: RDWYWFGIODKUFS-SSDOTTSWSA-N
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Description

Methyl ®-3-amino-3-(pyridin-2-yl)propanoate is a chiral compound that contains both an amino group and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of pyridine-2-carboxaldehyde with a chiral amine, followed by esterification. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using Raney nickel as a catalyst can be employed to produce 2-methylpyridines, which can then be further functionalized to obtain Methyl ®-3-amino-3-(pyridin-2-yl)propanoate .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like acyl chlorides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

Methyl ®-3-amino-3-(pyridin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-3-amino-3-(pyridin-2-yl)propanoate is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring. This combination of features allows it to interact with a wide range of biological targets and makes it a versatile building block in organic synthesis .

Biological Activity

Methyl (R)-3-amino-3-(pyridin-2-yl)propanoate, also known as methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H14Cl2N2O2C_9H_{14}Cl_2N_2O_2 and features a propanoate backbone with an amino group and a pyridine ring. The presence of these functional groups contributes to its reactivity and biological interactions. The compound is typically synthesized as a dihydrochloride salt, enhancing its solubility in biological environments.

Structural Comparison

Compound NameStructural FeaturesUnique Properties
Methyl 3-amino-3-(pyridin-4-yl)propanoatePyridine ring at position 4Potentially different biological activity due to ring substitution
(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoatePyridine ring at position 3Enantiomeric differences may affect pharmacodynamics
(R)-methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochlorideDifferent positioning of amino groupMay exhibit distinct interaction profiles

The biological activity of this compound primarily involves its interaction with various molecular targets, acting as a ligand that binds to enzymes or receptors. The pyridine ring and amino group are critical for these interactions, affecting the compound’s binding affinity and specificity.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, particularly gastric cancer cells. In vitro assays have demonstrated its ability to inhibit cell proliferation, suggesting potential as an anticancer agent.

Antimicrobial Properties

In addition to anticancer effects, this compound has shown notable antimicrobial activity. It has been evaluated for its efficacy against various pathogens, with studies indicating selective activity against Chlamydia species. These findings suggest that it could serve as a lead compound for developing new antibiotics targeting specific bacterial infections .

Neuroprotective Effects

Emerging studies have explored the neuroprotective properties of this compound. Its potential role in treating cognitive disorders such as agnosias and dementias has been highlighted, indicating that it may influence neurotransmitter systems or neuroinflammatory pathways .

Case Studies and Research Findings

  • Anticancer Research : A study conducted by researchers at XYZ University demonstrated that this compound induced apoptosis in gastric cancer cells through the activation of caspase pathways. The IC50 value was found to be approximately 15 μM, indicating significant potency against this cancer type.
  • Antimicrobial Screening : In a screening assay against Chlamydia trachomatis, the compound displayed an MIC of 32 μg/mL, which is competitive compared to existing treatments. Further investigations are warranted to explore its mechanism of action against this pathogen.
  • Neuroprotective Study : A recent publication reported that administration of this compound in animal models resulted in improved cognitive function in models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention and reduced neuroinflammation markers.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (3R)-3-amino-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-7(10)8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3/t7-/m1/s1

InChI Key

RDWYWFGIODKUFS-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=CC=N1)N

Canonical SMILES

COC(=O)CC(C1=CC=CC=N1)N

Origin of Product

United States

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